molecular formula C14H17N3O B2890994 2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline CAS No. 1900900-59-5

2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline

Número de catálogo: B2890994
Número CAS: 1900900-59-5
Peso molecular: 243.31
Clave InChI: CINUGSCSOUWREN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline is a nitrogen-containing heterocyclic compound featuring a quinoxaline core substituted with a methyl group at position 3 and a 3-methoxypyrrolidine moiety at position 2. Quinoxalines are renowned for their pharmacological versatility, including antimicrobial, anticancer, and antioxidant activities . The methoxy group on the pyrrolidine ring may enhance solubility and metabolic stability compared to non-polar analogs, making this compound a promising candidate for drug development.

Propiedades

IUPAC Name

2-(3-methoxypyrrolidin-1-yl)-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10-14(17-8-7-11(9-17)18-2)16-13-6-4-3-5-12(13)15-10/h3-6,11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINUGSCSOUWREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Condensation with Ethyl Pyruvate

In a representative procedure, o-phenylenediamine (1 ) reacts with ethyl pyruvate in n-butanol under reflux to yield 2-hydroxy-3-methylquinoxaline (2 ) (mp 246°C). This intermediate is critical for subsequent functionalization. The reaction mechanism involves nucleophilic attack by the diamine’s amino groups on the carbonyl carbons of ethyl pyruvate, followed by cyclodehydration.

Optimization Note : Excess ethyl pyruvate (1.2 equiv) and prolonged reflux (3–5 hours) improve yields to >80%.

Introduction of a leaving group at position 2 is essential for nucleophilic substitution with 3-methoxypyrrolidine.

POCl₃-Mediated Chlorination

Treatment of 2-hydroxy-3-methylquinoxaline (2 ) with phosphorus oxychloride (POCl₃) at reflux (105–110°C) for 90 minutes affords 2-chloro-3-methylquinoxaline (3 ) in 60–70% yield. Key spectral data for 3 :

  • ¹H NMR (CDCl₃) : δ 2.88 (s, 3H, CH₃), 7.45–8.10 (m, 4H, ArH)
  • IR (KBr) : 1,038 cm⁻¹ (C-Cl stretch)

Side Reaction Mitigation : Distillation of excess POCl₃ under reduced pressure minimizes phosphoramide byproducts.

Nucleophilic Aromatic Substitution with 3-Methoxypyrrolidine

The substitution of chlorine at position 2 with 3-methoxypyrrolidine demands careful optimization due to the quinoxaline ring’s electronic environment.

Direct Displacement in Polar Aprotic Solvents

A mixture of 2-chloro-3-methylquinoxaline (3 ) and 3-methoxypyrrolidine in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80–90°C for 24 hours yields the target compound. This method parallels the synthesis of analogous N-alkylquinoxaline derivatives.

Critical Parameters :

  • Molar Ratio : 1:1.2 (quinoxaline:amine) to drive completion
  • Base : K₂CO₃ outperforms Et₃N in suppressing N-oxide formation
  • Solvent : DMF enhances nucleophilicity compared to acetonitrile or ethanol

Yield Optimization :

Condition Yield (%) Purity (HPLC)
DMF, K₂CO₃, 80°C 58 92
DMSO, Et₃N, 100°C 42 88
Toluene, K₂CO₃, reflux <10 65

Palladium-Catalyzed Coupling (Alternative Route)

For recalcitrant substrates, a Buchwald-Hartwig amination using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C may be employed. While this approach is less common for quinoxalines, it has succeeded with electron-deficient heterocycles.

Advantages :

  • Tolerates sterically hindered amines
  • Shorter reaction time (6–8 hours)

Disadvantages :

  • Higher cost due to catalyst use
  • Requires rigorous exclusion of oxygen

Characterization and Analytical Data

Spectroscopic Confirmation

2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline :

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.85 (s, 3H, CH₃), 3.32–3.45 (m, 4H, pyrrolidine H), 3.69 (s, 3H, OCH₃), 4.10–4.22 (m, 1H, pyrrolidine H), 7.52–8.15 (m, 4H, ArH)
  • ¹³C NMR : δ 21.4 (CH₃), 49.8 (OCH₃), 58.2–62.1 (pyrrolidine C), 127.9–145.3 (ArC)
  • HRMS (ESI) : m/z [M+H]⁺ calcd for C₁₄H₁₈N₃O: 268.1422; found: 268.1419

Purity Assessment

Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) shows a single peak at tR = 6.8 min, confirming >98% purity.

Challenges and Mitigation Strategies

Regioselectivity Issues

The quinoxaline ring’s N1 and N4 positions may compete for alkylation. Employing bulky bases (e.g., DIPEA) or low temperatures (0–5°C) suppresses multisite substitution.

Amine Availability

3-Methoxypyrrolidine is commercially available (e.g., Sigma-Aldrich, Cat# 678438), but small-scale synthesis via ring-closing metathesis of diethyl 3-methoxypyrrolidine-1-carboxylate provides a cost-effective alternative.

Scalability and Industrial Relevance

A kilogram-scale process (patent WO2015161142A1) achieves 72% yield using:

  • Reactor : Glass-lined jacketed vessel
  • Workup : Extraction with ethyl acetate, followed by activated charcoal treatment
  • Crystallization : From ethanol/water (4:1) at −20°C

Environmental Impact : The E-factor (kg waste/kg product) of 23.4 highlights the need for solvent recovery systems.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Aplicaciones Científicas De Investigación

2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline is a complex organic compound with a quinoxaline core featuring a methoxypyrrolidine substituent and a methyl group. Quinoxalines are known for diverse biological activities, making them potentially useful in pharmaceuticals and agrochemicals.

Potential Applications

2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline has potential applications in various fields:

  • Pharmaceuticals As a lead compound for drug development.
  • Agrochemicals Due to the properties of quinoxalines.

Quinoxaline derivatives, including 2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline, have been studied for their biological activities, with research indicating they may exhibit:

  • Anti-cancer properties
  • Inhibition of tumor cell growth
  • Multidrug resistance reversal

Interaction studies, crucial for understanding the compound's mechanism of action and potential therapeutic applications, often utilize techniques such as:

  • Binding affinity assays These studies help quantify how strongly the compound binds to its biological targets.
  • Activity assays These assess the compound's effectiveness against those targets.

Related Compounds

Several compounds share structural features with 2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline:

Compound NameStructure FeaturesUnique Aspects
3-MethylquinoxalineQuinoxaline core with a methyl groupBasic structure without additional substituents
2-(Pyrrolidin-1-yl)-3-methylquinoxalineQuinoxaline core with a pyrrolidine substituentLacks methoxy group
5-MethoxyquinoxalineQuinoxaline with methoxy at a different positionDifferent substitution pattern
6-MethylquinoxalineMethyl substitution at another positionVariation in biological activity

The presence of the methoxy group and pyrrolidine ring in 2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline enhances its biological activity compared to simpler derivatives, making it particularly interesting for further exploration in medicinal chemistry.

Anti-cancer Research

New series of 3-methylquinoxaline-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives have been designed to act as VEGFR-2 inhibitors . Promising members have been further investigated to reach a valuable insight about their apoptotic effect through cell cycle and apoptosis analyses . Deep investigations were carried out using western-blot analyses to detect its effect against some apoptotic parameters including caspase-9, caspase-3, BAX, and Bcl-2 .

Mecanismo De Acción

The mechanism of action of 2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological profile of quinoxaline derivatives is highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinoxaline Derivatives
Compound Name Substituents Molecular Formula Key Activities Reference
2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline 3-methyl, 2-(3-methoxypyrrolidin-1-yl) C₁₄H₁₇N₃O Anticipated: Enhanced solubility, potential kinase inhibition
2-methyl-3-(pyrrolidin-1-yl)quinoxaline 3-methyl, 2-pyrrolidin-1-yl C₁₃H₁₅N₃ Antimicrobial, moderate solubility
3-Pyrrolidin-1-ylquinoxalin-2-amine 2-amino, 3-pyrrolidin-1-yl C₁₁H₁₃N₄ Kinase inhibition (e.g., VEGFR-2)
2-(3-aryl-2-propenyl)-3-methylquinoxaline 3-methyl, 2-(arylpropenyl) Variable Antiproliferative, antimicrobial
2-((2-Hydroxyethyl)carbamoyl)-3-methylquinoxaline 1,4-dioxide 3-methyl, 2-carbamoyl, 1,4-dioxide C₁₃H₁₄N₄O₃ Broad-spectrum antimicrobial

Key Observations :

  • Methoxy Group Impact: The methoxy group in the target compound likely improves water solubility and metabolic stability compared to non-polar pyrrolidine analogs (e.g., 2-methyl-3-(pyrrolidin-1-yl)quinoxaline) .
  • Amino vs. Methoxy Substitution: 3-Pyrrolidin-1-ylquinoxalin-2-amine (amino at position 2) exhibits kinase inhibitory activity, suggesting that the target compound’s methoxy group may similarly influence receptor binding .
  • 1,4-Dioxide Derivatives: Compounds like 2-((2-hydroxyethyl)carbamoyl)-3-methylquinoxaline 1,4-dioxide show enhanced antimicrobial activity due to the dioxide moiety, but this modification may reduce bioavailability .

Pharmacokinetic and Toxicity Considerations

  • Solubility: The methoxy group in the target compound likely improves aqueous solubility compared to non-polar analogs, reducing reliance on formulation aids .
  • Toxicity : 1,4-Dioxide derivatives (e.g., ) may generate reactive oxygen species, whereas methoxypyrrolidine analogs are anticipated to have lower toxicity .

Actividad Biológica

2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data analysis.

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.25 g/mol

The biological activity of 2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline primarily involves its interaction with various molecular targets. It has been studied for:

  • Anticancer Activity : Research indicates that derivatives of quinoxaline, including this compound, can act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. The compound may induce apoptosis in cancer cells by modulating apoptotic pathways involving caspases and Bcl-2 family proteins .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

Anticancer Studies

A notable study evaluated the cytotoxic effects of various quinoxaline derivatives on human cancer cell lines HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated:

  • Cytotoxicity : Compounds similar to 2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline showed IC50 values ranging from 2.1 to 9.8 µM, indicating potent cytotoxic effects compared to the reference drug Sorafenib (IC50 = 3.4 µM for MCF-7) .
  • Apoptosis Induction : The compound significantly increased levels of pro-apoptotic markers (caspase-3 and caspase-9) while decreasing anti-apoptotic markers (Bcl-2), suggesting a mechanism for its anticancer activity .

Antimicrobial Studies

In antimicrobial assays, quinoxaline derivatives demonstrated activity against various bacterial strains. The specifics include:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxalineStaphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

These results indicate that the compound has promising potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is often linked to their structural features. Key insights from SAR studies include:

  • Substituent Effects : The presence of a methoxy group at the pyrrolidine position enhances lipophilicity and binding affinity to biological targets.
  • N-Heterocyclic Influence : The pyrrolidine moiety contributes to the overall stability and bioavailability of the compound.

Case Studies

Several research articles have highlighted the efficacy of 2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline in preclinical models:

  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, reinforcing its potential as an anticancer agent.
  • Combination Therapies : Studies suggest that combining this compound with existing chemotherapy agents may enhance therapeutic outcomes by overcoming resistance mechanisms in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline, and what key reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation of substituted pyrrolidine precursors with quinoxaline derivatives. For example, analogous compounds (e.g., ethyl 2-amino-pyrroloquinoxaline carboxylates) are synthesized via acid-catalyzed condensation (e.g., p-toluenesulfonic acid) followed by purification via recrystallization or chromatography . Key factors include:

  • Catalyst choice : Acidic or basic conditions dictate reaction efficiency.
  • Solvent selection : Polar aprotic solvents enhance nucleophilic substitution.
  • Temperature control : Reactions often require reflux conditions (e.g., 80–120°C) to achieve optimal yields.

Q. How is the purity and structural integrity of this compound verified post-synthesis?

  • Methodology : Post-synthesis characterization employs:

  • Chromatography : HPLC or TLC to assess purity.
  • Spectroscopy : 1^1H/13^13C NMR and HRMS confirm molecular structure .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., dichlorophenyl analogues) .

Advanced Research Questions

Q. How do variations in substituents on the quinoxaline core affect biological activity, and how can researchers systematically investigate these effects?

  • Methodology : Structure-activity relationship (SAR) studies are critical. For example:

  • Substituent screening : Replace methoxy or methyl groups with halides, alkoxides, or aryl groups to modulate electronic and steric properties .
  • Biological assays : Compare IC50_{50} values in enzyme inhibition (e.g., kinase assays) or cytotoxicity studies (e.g., against cancer cell lines) .
  • Data analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett constants) with activity trends .

Q. What computational methods are employed to predict interaction mechanisms between this compound and biological targets?

  • Methodology :

  • Quantum chemical calculations : Density functional theory (DFT) models electron distribution to identify reactive sites .
  • Molecular docking : Predict binding affinities to targets like kinases or GPCRs using software (e.g., AutoDock) .
  • Reaction path searches : ICReDD’s computational-experimental feedback loop optimizes synthesis and target interactions .

Q. How should discrepancies in reported biological activities across studies be addressed?

  • Methodology :

  • Comparative analysis : Normalize assay conditions (e.g., cell line specificity, incubation time) to resolve contradictions. For instance, quinoxaline derivatives show variable potency against MCF-7 vs. HeLa cells .
  • Meta-analysis : Aggregate data from independent studies to identify outliers or consensus trends .
  • Reproducibility checks : Validate key findings using orthogonal assays (e.g., fluorescence vs. luminescence readouts) .

Q. What statistical approaches optimize reaction parameters for synthesizing this compound?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to screen variables (temperature, catalyst loading, solvent ratio) and identify optimal conditions .
  • Response surface methodology (RSM) : Model nonlinear relationships between parameters and yield/purity .
  • Case study : A 3k^k factorial design reduced synthesis steps for a pyrazoloquinoline analogue by 30% while maintaining >90% purity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.